Ethyl 3-(oxetan-3-yl)prop-2-ynoate
CAS No.: 2138167-54-9
Cat. No.: VC11668718
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138167-54-9 |
|---|---|
| Molecular Formula | C8H10O3 |
| Molecular Weight | 154.16 g/mol |
| IUPAC Name | ethyl 3-(oxetan-3-yl)prop-2-ynoate |
| Standard InChI | InChI=1S/C8H10O3/c1-2-11-8(9)4-3-7-5-10-6-7/h7H,2,5-6H2,1H3 |
| Standard InChI Key | VFZBUCQRDACGRS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C#CC1COC1 |
| Canonical SMILES | CCOC(=O)C#CC1COC1 |
Introduction
Chemical Identity and Structural Features
Molecular Properties
Ethyl 3-(oxetan-3-yl)prop-2-ynoate is defined by the following key properties:
The compound’s structure features:
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An oxetane ring (a four-membered cyclic ether) at the 3-position, conferring ring strain that enhances reactivity in nucleophilic and electrophilic processes.
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A propiolate ester group (), enabling participation in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed couplings.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl 3-(oxetan-3-yl)prop-2-ynoate typically involves:
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Oxetane Functionalization: Introduction of the alkyne moiety via Sonogashira coupling between 3-iodooxetane and ethyl propiolate.
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Esterification: Direct esterification of 3-(oxetan-3-yl)propiolic acid with ethanol under acidic conditions .
Example Reaction Conditions:
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Catalyst: Palladium(II) acetate () with copper(I) iodide () for coupling reactions.
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.
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Yield: ~70–85% after purification by column chromatography.
Industrial Scalability
Industrial production leverages continuous flow reactors to enhance efficiency and safety:
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Residence Time: Optimized to 10–15 minutes to minimize side reactions.
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Temperature Control: Maintained at 50–60°C to prevent oxetane ring degradation.
Applications in Organic Synthesis
Ring-Opening Reactions
The strained oxetane ring undergoes nucleophilic attack, enabling access to γ-substituted derivatives:
Notable Nucleophiles:
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Amines (e.g., benzylamine) yield β-amino esters.
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Thiols (e.g., ethanethiol) produce thioether-linked compounds.
Click Chemistry Applications
The alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles:
Advantages:
Role in Materials Science
Polymer Design
Ethyl 3-(oxetan-3-yl)prop-2-ynoate serves as a monomer for stimuli-responsive polymers:
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Thermoresponsive Behavior: Poly(propiolate-oxetane) copolymers exhibit lower critical solution temperatures (LCST) tunable via side-chain modification.
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Mechanical Properties: Incorporation into polyurethanes enhances tensile strength by 20–30% compared to traditional diols.
Advanced Material Fabrication
The compound’s dual functionality enables hybrid material synthesis:
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Metal-Organic Frameworks (MOFs): Coordination with zinc(II) nodes produces porous structures with BET surface areas >1000 m/g.
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Luminescent Materials: Europium(III) complexes show intense red emission (λ = 615 nm) for OLED applications .
Comparison with Analogous Compounds
| Compound | Reactivity | Applications |
|---|---|---|
| Ethyl propiolate | High alkyne reactivity | Click chemistry |
| 3-Oxetanemethanol | Limited to nucleophilic openings | Polymer crosslinking |
| Ethyl 3-(oxetan-3-yl)prop-2-ynoate | Dual reactivity (oxetane + alkyne) | Pharmaceuticals, MOFs, polymers |
The compound’s hybrid structure outperforms analogs in versatility, enabling simultaneous engagement in orthogonal reactions .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral oxetane derivatives.
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Bioconjugation: Exploring protein-alkyne ligation for antibody-drug conjugates (ADCs).
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Energy Storage: Investigating its use as an electrolyte additive in lithium-ion batteries.
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